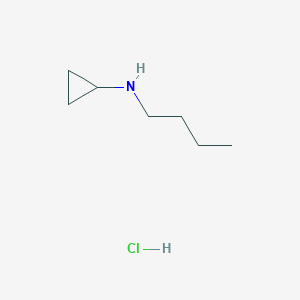

N-butylcyclopropanamine hydrochloride

Description

Historical Development of Cyclopropanamine Derivatives

The synthesis of cyclopropanamine derivatives emerged alongside advancements in strained-ring chemistry. Early methods for cyclopropane synthesis, such as the Simmons-Smith reaction (1958), utilized carbenoid intermediates to generate cyclopropanes from alkenes. However, the integration of nitrogen into cyclopropane systems required specialized approaches.

A pivotal development occurred in the 1970s with the Hofmann reaction, which enabled the conversion of cyclopropanecarboxamides to cyclopropylamine via alkaline hypochlorite treatment. This method laid the groundwork for synthesizing N-alkylcyclopropanamines. For example, U.S. Patent 4,590,292 (1986) detailed a five-step process to produce cyclopropylamine from γ-butyrolactone, involving HCl cleavage, esterification, cyclization, amidation, and Hofmann degradation.

Recent advances, as outlined in Chemical Reviews (2025), highlight enantioselective syntheses using transition-metal catalysts. The Kulinkovich reaction, which involves titanium-mediated cyclopropanation of amides, has enabled stereocontrolled access to aminocyclopropanes. These innovations have expanded the accessibility of N-butylcyclopropanamine hydrochloride for research applications.

Table 1: Milestones in Cyclopropanamine Synthesis

Chemical Significance and Research Relevance

This compound’s reactivity stems from the interplay between its strained cyclopropane ring and the amine group. The cyclopropane’s 60° bond angles create substantial ring strain (~27.5 kcal/mol), enhancing susceptibility to ring-opening reactions. Meanwhile, the amine group facilitates nucleophilic substitutions and metal coordination, making the compound a versatile building block.

Catalytic C–C Bond Activation

The compound has been employed in rhodium- and palladium-catalyzed C–C bond activation studies. For instance, Bower et al. demonstrated that cyclopropylamines undergo oxidative addition with Rh(I) catalysts to form rhodacyclopentanones, which trap π-unsaturates to generate heterocycles. Similarly, palladium-catalyzed distal C–C cleavage of cyclopropylamines enables access to seven-membered N-heterocycles. These processes underscore its utility in synthesizing complex scaffolds.

Table 2: Research Applications of this compound

Structural Modifications in Drug Design

The compound’s scaffold has been modified to enhance pharmacological properties. For example, fluorinated analogs of 2-phenylcyclopropylmethylamine—synthesized via Cu-catalyzed cyclopropanation—exhibit selective agonism for serotonin 5-HT$$_{2C}$$ receptors, with potential applications in treating CNS disorders. These derivatives leverage the cyclopropane’s rigidity to optimize receptor binding.

Industrial Applications

This compound is commercially available (e.g., AKSci 8593DF) for research use, with pricing tiers reflecting scale (1g: ¥47,600; 10g: ¥444,000). Its role in synthesizing specialty chemicals underscores its industrial relevance.

Properties

IUPAC Name |

N-butylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-3-6-8-7-4-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTWRVPKRBPMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177331-79-1 | |

| Record name | N-butylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-butylamine

N-butylamine is a primary amine essential as a building block for N-butylcyclopropanamine. The most industrially relevant and efficient method for preparing n-butylamine is the catalytic amination of n-butanol with ammonia and hydrogen.

Key process parameters and outcomes :

| Parameter | Value/Range |

|---|---|

| Feedstock | n-Butanol, ammonia, hydrogen |

| Molar ratio (n-butanol:NH3:H2) | 1 : 5.5 to 1 : 6.5 : 3 |

| Reaction temperature | 160–220 °C |

| Reaction pressure | 0.3–0.8 MPa |

| Space velocity | 0.15–0.6 h⁻¹ |

| Catalyst composition | 13–58% active component on carrier |

| Purity of n-butylamine | ≥ 99% |

| Conversion rate of n-butanol | Up to 98.6% |

| Yield of n-butylamine | Up to 97.2% |

| Selectivity | Up to 98.5% |

The process involves mixing the reactants in the presence of a catalyst under controlled temperature and pressure. The reaction products separate into organic and aqueous layers, with the organic phase containing n-butylamine distilled at 76–80 °C to achieve high purity (≥99%).

Synthesis of Cyclopropylamine Derivatives

Cyclopropylamine derivatives, particularly cyclopropylamines, are typically synthesized via ring-strained intermediates or by functional group transformations on cyclopropane rings.

A notable method for preparing cyclopropylamines involves the Curtius degradation of cyclopropanecarboxylic acids:

- Starting from 1-bromo-1-cyclopropylcyclopropane, 1-cyclopropylcyclopropanecarboxylic acid is obtained in good yield (~64%).

- This acid undergoes Curtius degradation using the Weinstock protocol to yield N-Boc-protected (1-cyclopropyl)cyclopropylamine with ~76% yield.

- Subsequent deprotection with hydrogen chloride in diethyl ether provides the cyclopropylamine hydrochloride salt in 87% yield.

This method is scalable and superior to previous methods involving cyclopropyl cyanide, which suffered from low yields and difficult purification.

Analytical and Purification Considerations

- Purity Monitoring : High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, targeting >99.7% purity in final products.

- Drying Conditions : Vacuum drying at 70–75 °C ensures low loss on drying (LOD < 0.5%), critical for pharmaceutical-grade materials.

- Washing Solvents : Isopropyl alcohol and toluene are commonly used to wash precipitated hydrochloride salts to remove impurities.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. N-butylamine synthesis | Catalytic amination of n-butanol with NH3/H2 | 160–220 °C, 0.3–0.8 MPa, catalyst-based |

| 2. Cyclopropylamine synthesis | Curtius degradation of cyclopropanecarboxylic acid | Boc-protection, then HCl deprotection |

| 3. Coupling reaction | Reductive amination or nucleophilic substitution | Controlled temperature, monitored by TLC/HPLC |

| 4. Hydrochloride salt formation | Acidification with HCl in isopropanol | pH ~2, 0–10 °C, stirring 1 hour |

| 5. Isolation and purification | Filtration, washing (toluene, isopropanol), vacuum drying | Drying at 70–75 °C until LOD < 0.5% |

Chemical Reactions Analysis

Types of Reactions

N-butylcyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate as bases in organic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropylamines.

Scientific Research Applications

N-butylcyclopropanamine hydrochloride is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-butylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1-Phenylethyl)cyclopropanamine Hydrochloride

- Hydrogen bond donors/acceptors: 2 donors, 1 acceptor.

- Rotatable bonds: 3.

- Topological polar surface area (TPSA): 12 Ų.

- Complexity: 134 (indicating moderate structural intricacy).

Comparison:

- Structural Differences: The phenylethyl group introduces aromaticity, enhancing lipophilicity compared to the aliphatic N-butyl group in the target compound. This may increase membrane permeability but reduce aqueous solubility.

- Pharmacological Implications: Aromatic substituents (e.g., phenyl) often improve receptor binding affinity in CNS-targeting drugs, whereas alkyl chains (e.g., butyl) may favor metabolic stability .

N-Benzylcyclohexylamine Hydrochloride

- Structure: Cyclohexylamine backbone with a benzyl substituent.

- Applications: Used as a reference standard in analytical chemistry, suggesting utility in method validation.

Comparison:

N-(3-Chloropropyl)-N,N-Dibutylamine Hydrochloride

- Structure: Contains a chloropropyl chain and two N-butyl groups.

- Applications: Pharma intermediate for synthesizing quaternary ammonium compounds.

Comparison:

- Reactivity: The chloropropyl group enables nucleophilic substitution reactions, a feature absent in this compound.

Tabulated Comparison of Key Properties

Biological Activity

N-butylcyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane structure, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of 115.2 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its influence on neurotransmitter systems and metabolic pathways. Research indicates that it may act as a modulator of monoamine neurotransmitters, which are critical in regulating mood, cognition, and behavior.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may enhance the release of neurotransmitters such as dopamine and serotonin, potentially impacting mood and anxiety levels.

- Metabolic Effects : Similar compounds have been shown to influence lipid metabolism. For instance, derivatives with similar structures have demonstrated hypolipidemic effects by reducing cholesterol absorption in the intestine and altering lipid profiles in serum and liver tissues .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Release | Increased serotonin and dopamine | |

| Lipid Metabolism | Reduced cholesterol absorption | |

| Hypolipidemic Effects | Lowered serum lipid levels |

Case Studies

Several case studies have explored the effects of compounds related to this compound:

- Case Study 1 : A study on a related compound indicated significant reductions in serum triglycerides and total cholesterol levels in rodent models after administration over a 14-day period. This suggests potential applications in treating dyslipidemia .

- Case Study 2 : In a clinical setting, patients receiving treatment with similar amine compounds reported improvements in mood and cognitive function, correlating with increased levels of dopamine in the central nervous system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.